molecular formula C16H13ClN2O2S B305250 N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide

N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide

Cat. No. B305250
M. Wt: 332.8 g/mol
InChI Key: HLDNTBDDSZYDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide, also known as DMF, is a synthetic compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. DMF is a member of the thiazole family and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Research by Nötzel et al. (2001) discusses the synthesis of thiazoline-4-carboxylates and cysteine derivatives, which are structurally related to N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide. This study provides insights into the methods of synthesizing similar compounds with potential pharmacological applications (Nötzel et al., 2001).

Antimicrobial Properties

  • A study by Sanjeeva Reddy et al. (2010) highlights the synthesis and antimicrobial activity of linked heterocyclic compounds containing similar structural elements. This research emphasizes the potential of such compounds in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).

Applications in Dyeing and Textiles

  • Khalifa et al. (2015) explored the synthesis of aryl monoazo organic compounds, including derivatives with thiazole elements. The study focused on the application of these compounds in dyeing polyester fabrics, indicating a potential use of similar compounds in the textile industry (Khalifa et al., 2015).

Anti-Inflammatory Activity

  • Research conducted by Suh et al. (2012) examined the anti-inflammatory activity of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives. The study highlighted that these compounds, structurally related to N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide, exhibit direct inhibition of 5-lipoxygenase, an enzyme involved in inflammatory diseases (Suh et al., 2012).

Antitumor Activities

  • Xin (2012) conducted a study on the synthesis and evaluation of antitumor activities of compounds with a similar structure. This research provides an understanding of the potential antitumor properties of thiazole derivatives (Xin, 2012).

Leukotriene B4 Inhibitory Activity

  • Sakata et al. (2007) investigated benzo[b]furan derivatives with thiazole elements for their inhibitory activity against leukotriene B4. This study is relevant for understanding the application of similar compounds in inflammation-related pathologies (Sakata et al., 2007).

properties

Product Name

N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]furan-2-carboxamide

InChI

InChI=1S/C16H13ClN2O2S/c1-10-14(11-5-7-12(17)8-6-11)19(2)16(22-10)18-15(20)13-4-3-9-21-13/h3-9H,1-2H3

InChI Key

HLDNTBDDSZYDMO-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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